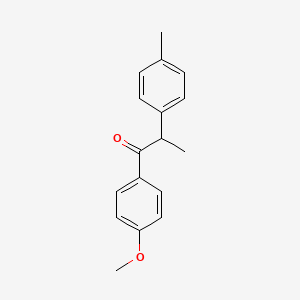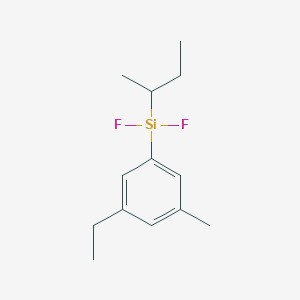
(Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two fluorine atoms, a butan-2-yl group, and a 3-ethyl-5-methylphenyl group. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane typically involves the reaction of a suitable organosilicon precursor with fluorinating agents. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, followed by fluorination.
Industrial Production Methods
Industrial production of such organosilicon compounds often involves large-scale hydrosilylation and fluorination processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can lead to the formation of stable complexes or the transfer of functional groups, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(Butan-2-yl)(3-ethyl-5-methylphenyl)chlorosilane: Similar structure but with chlorine atoms instead of fluorine.
(Butan-2-yl)(3-ethyl-5-methylphenyl)trimethylsilane: Contains trimethylsilyl groups instead of fluorine atoms.
(Butan-2-yl)(3-ethyl-5-methylphenyl)dimethylsilane: Contains dimethylsilyl groups instead of fluorine atoms.
Uniqueness
(Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chlorinated or methylated counterparts.
Propiedades
Número CAS |
918446-96-5 |
|---|---|
Fórmula molecular |
C13H20F2Si |
Peso molecular |
242.38 g/mol |
Nombre IUPAC |
butan-2-yl-(3-ethyl-5-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C13H20F2Si/c1-5-11(4)16(14,15)13-8-10(3)7-12(6-2)9-13/h7-9,11H,5-6H2,1-4H3 |
Clave InChI |
HFXMBRQUFCNDPK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)C)[Si](C(C)CC)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


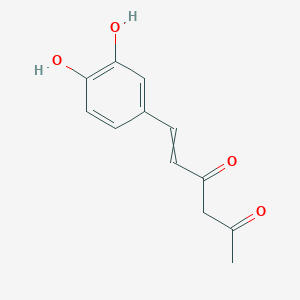
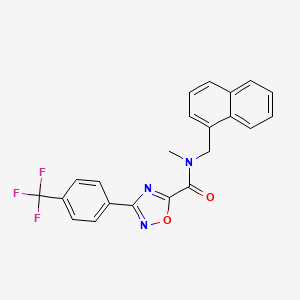
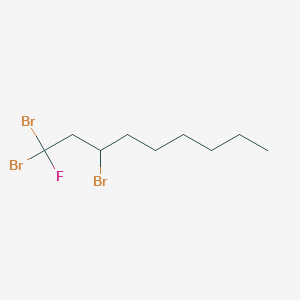
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)
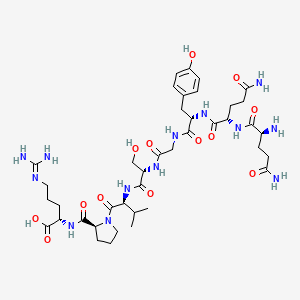



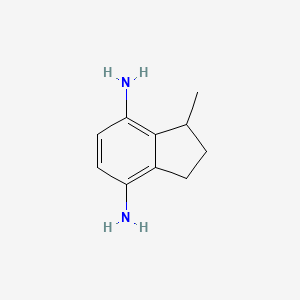
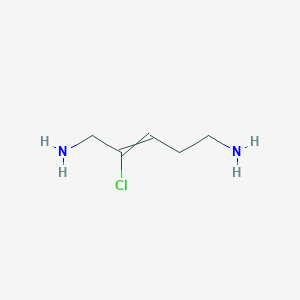
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
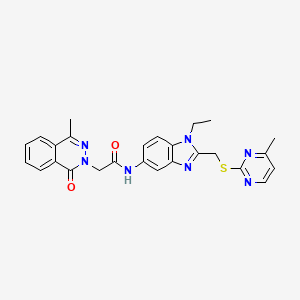
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
